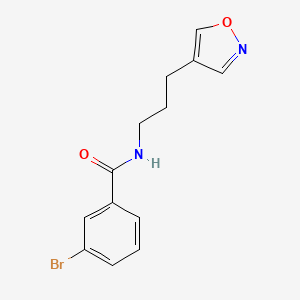

3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

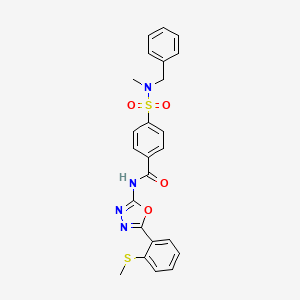

- 3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide is a chemical compound with the following structure:

- It belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions.

- Isoxazoles exhibit a wide spectrum of biological activities and therapeutic potential.

Synthesis Analysis

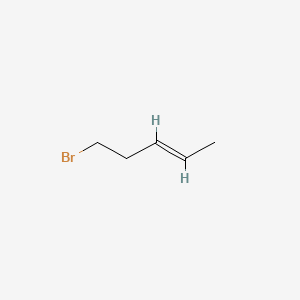

- Isoxazoles can be synthesized through various methods, including the (3 + 2) cycloaddition reaction of an alkyne and nitrile oxide.

- Metal-free synthetic routes are being explored to avoid the drawbacks associated with metal-catalyzed reactions.

Molecular Structure Analysis

- The molecular formula of 3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide is C₁₃H₁₃BrN₂O₂ .

- It contains a bromophenyl group, an isoxazole ring, and a propyl chain.

Chemical Reactions Analysis

- The primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles via 1,3-dipolar cycloaddition reactions.

Physical And Chemical Properties Analysis

- Unfortunately, specific physical and chemical properties for this compound were not readily available in the retrieved information.

Scientific Research Applications

Synthesis and Structural Analysis

Research in organic chemistry often focuses on the synthesis of novel compounds and their structural characterization. For example, the study on intermolecular interactions in antipyrine-like derivatives , including compounds with bromo-substituted benzamide groups, emphasizes the importance of X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations in understanding compound interactions and stability. These methods are crucial for the design and synthesis of organic compounds with desired physical and chemical properties (Saeed et al., 2020).

Biological Applications

The biological activity of compounds structurally similar to 3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide is another area of interest. For instance, studies on 3-substituted 1,2-benzisoxazole derivatives reveal their potential anticonvulsant activities, suggesting that modifications to the benzisoxazole ring, such as bromination, can influence biological activity. This insight is valuable for designing compounds with specific pharmacological properties (Uno et al., 1979).

Advanced Materials and Chemical Synthesis

Research on the synthesis and application of novel organic compounds extends to materials science and advanced chemical synthesis techniques. For example, the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization demonstrates the versatility and efficiency of modern synthetic methods. These approaches enable the creation of complex molecules with potential applications in materials science and medicinal chemistry (Wang et al., 2008).

Safety And Hazards

- Safety information for this compound should be obtained from reliable sources or experimental studies.

- As with any chemical, proper handling, storage, and disposal precautions are essential.

Future Directions

- Future research should focus on optimizing synthetic strategies, exploring novel derivatives, and investigating potential therapeutic applications.

I hope this analysis provides a comprehensive overview of 3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide . If you have any further questions or need additional details, feel free to ask! 😊

properties

IUPAC Name |

3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10-8-16-18-9-10/h1,4-5,7-9H,2-3,6H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYWZRHUTNYLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCCCC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2751119.png)

![N-Methyl-N-[2-(1-methyl-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2751121.png)

![2-[(4-Oxo-1,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2751133.png)

![N-(2,3-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2751134.png)

![N-(2-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2751135.png)

![2-bromo-5-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2751136.png)

![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2751137.png)

![4-({[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-fluorobenzamide](/img/structure/B2751138.png)